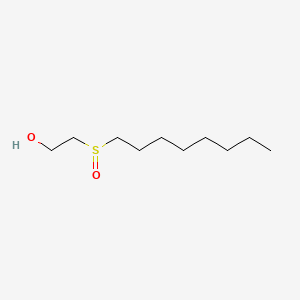

2-Hydroxyethyloctylsulfoxide

Description

Significance of Alkyl Sulfoxides in Contemporary Chemistry

Alkyl sulfoxides are a class of organosulfur compounds that have garnered significant attention for their diverse applications in modern chemistry. Their utility stems from the unique properties of the sulfoxide (B87167) functional group, which can act as a chiral auxiliary, a leaving group, and a precursor to other functional groups. In synthetic organic chemistry, alkyl sulfoxides are recognized as valuable precursors to radicals. chemrxiv.org They can form electron-donor-acceptor (EDA) complexes which, upon irradiation with visible light, can generate radicals for use in complex chemical transformations such as the synthesis of pyridine (B92270) derivatives. chemrxiv.org

The reactivity of the sulfoxide group is also central to its role in various named reactions. For instance, in reactions like the Pummerer reaction, activated sulfoxides can undergo transformations to introduce new functional groups onto an adjacent carbon atom. acs.org Furthermore, the photochemistry of alkyl aryl sulfoxides involves a homolytic cleavage to form sulfinyl and alkyl radical pairs, a process whose efficiency depends on the structure of the alkyl radical. acs.org

In the realm of materials science, alkyl sulfoxides are integral to the development of "smart" polymers. rsc.org Polymers incorporating alkyl sulfoxide side groups can exhibit dual-responsive behavior, reacting to both temperature and oxidation. rsc.org This responsiveness is tunable; the thermal response can be adjusted by balancing the hydrophobic interactions of the alkyl chains with the hydrogen bonds between the sulfoxide and water, while the oxidative response is due to the conversion of the hydrophilic sulfoxide to a more hydrophobic sulfone. rsc.orgwikipedia.org This dual-stimuli response from a single functional motif is a significant advantage in creating advanced materials. rsc.org

Overview of 2-Hydroxyethyloctylsulfoxide's Role in Specialized Chemical Contexts

This compound is a specific alkyl sulfoxide that has found a niche in specialized chemical and biochemical applications due to its surfactant properties. biosynth.com As a nonionic surfactant, it possesses an amphiphilic molecular structure, which consists of a water-attracting (hydrophilic) polar head and a water-repelling (hydrophobic) non-polar tail. biosynth.comwikipedia.org In the case of this compound, the hydrophilic portion is the 2-hydroxyethyl sulfoxide group, while the hydrophobic part is the octyl chain. biosynth.com

This dual nature allows this compound to be effective in forming micelles in aqueous solutions. biosynth.comtainstruments.com Micelles are aggregates of surfactant molecules where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer surface that interacts with the surrounding water. tainstruments.com This ability to form micelles makes this compound particularly useful for solubilizing membrane proteins, a critical step in their purification and characterization. glpbio.com It is also noted for its solubility in high salt concentrations, which is advantageous for various sample preparation techniques in biochemistry and analytical chemistry. biosynth.com The compound is thermodynamically stable, a key characteristic for its practical applications. biosynth.com

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 7305-30-8 biosynth.com |

| Molecular Formula | C₁₀H₂₂O₂S biosynth.com |

| Molecular Weight | 206.35 g/mol biosynth.com |

| SMILES | CCCCCCCCS(=O)CCO biosynth.com |

| InChIKey | IRJUEMKMQDEOTQ-UHFFFAOYSA-N uni.lu |

Advanced analytical techniques provide further insight into the structural characteristics of molecules like this compound. The predicted collision cross-section (CCS) is a measure of the ion's shape in the gas phase. The table below presents predicted CCS values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.14133 | 149.1 |

| [M+Na]⁺ | 229.12327 | 154.1 |

| [M-H]⁻ | 205.12677 | 147.3 |

| [M+NH₄]⁺ | 224.16787 | 168.0 |

| [M+K]⁺ | 245.09721 | 151.5 |

Scope and Research Imperatives for this compound Studies

While the primary application of this compound as a surfactant is established, significant scope for further research remains. Future studies could provide a more comprehensive understanding of its behavior and unlock new applications.

A key research imperative is the detailed thermodynamic characterization of its micellization process. The formation of micelles is governed by thermodynamic principles, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). tainstruments.comrsc.org For many surfactants, micelle formation is an endothermic process at low temperatures and exothermic at higher temperatures. nih.gov A thorough investigation into the critical micelle concentration (CMC) of this compound at various temperatures would yield valuable data on these thermodynamic parameters. core.ac.ukwikipedia.org Such studies, potentially using techniques like isothermal titration calorimetry (ITC), would provide a complete thermodynamic profile, enhancing the controlled application of this surfactant in sensitive systems. tainstruments.com

The table below outlines the key thermodynamic parameters relevant to micelle formation.

| Thermodynamic Parameter | Significance in Micellization |

| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles spontaneously form. It is a measure of micelle stability. wikipedia.org |

| Gibbs Free Energy of Micellization (ΔGmic) | Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. rsc.org |

| Enthalpy of Micellization (ΔHmic) | Represents the heat change associated with micelle formation. It can be endothermic or exothermic depending on the surfactant and temperature. nih.govcore.ac.uk |

| Entropy of Micellization (ΔSmic) | Reflects the change in randomness of the system. The release of ordered water molecules from around the hydrophobic tails typically leads to a positive entropy change, which is a major driving force for micellization (the hydrophobic effect). core.ac.ukwikipedia.org |

Another promising avenue of research is the exploration of this compound in the context of dual-responsive materials. Given that polymers with alkyl sulfoxide side chains can exhibit both thermo- and oxidation-sensitivity, it is plausible that materials incorporating this compound could be designed with similar "smart" properties. rsc.org Research could focus on synthesizing polymers with this compound as a functional monomer and characterizing the responsive behavior of the resulting materials. This could lead to applications in areas such as controlled drug release systems, smart coatings, or sensors. The oxidation of the hydrophilic sulfoxide to a more hydrophobic sulfone provides a chemical switch that could be exploited in these advanced materials. rsc.orgwikipedia.org

Further studies should also investigate a broader range of applications. Its properties as a nonionic surfactant could be beneficial in formulating complex mixtures, such as emulsions or dispersions, in the pharmaceutical, cosmetic, or food industries. Investigating its interfacial properties at various liquid-liquid or liquid-solid interfaces could reveal new potential uses as a wetting agent, foaming agent, or stabilizer.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-octylsulfinylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2S/c1-2-3-4-5-6-7-9-13(12)10-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJUEMKMQDEOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993819 | |

| Record name | 2-(Octane-1-sulfinyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7305-30-8 | |

| Record name | 2-(Octylsulfinyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7305-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-2-hydroxyethylsulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octane-1-sulfinyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 2 Hydroxyethyloctylsulfoxide

Direct Synthesis Routes to 2-Hydroxyethyloctylsulfoxide

The primary and most direct method for synthesizing this compound involves the oxidation of its corresponding thioether precursor, 2-(Octylthio)ethanol (B165344). nih.gov This transformation is a cornerstone of organosulfur chemistry, with numerous established protocols that offer varying degrees of selectivity, efficiency, and environmental friendliness.

The conversion of 2-(Octylthio)ethanol to this compound is achieved by introducing an oxygen atom to the sulfur center. A significant challenge in this process is preventing overoxidation to the corresponding sulfone. organic-chemistry.orgorganic-chemistry.org Consequently, a wide array of oxidizing agents and catalytic systems have been developed to achieve high chemoselectivity for the sulfoxide (B87167). nih.gov

Commonly employed oxidants include hydrogen peroxide (H₂O₂), periodates, and peracids. researchgate.net Hydrogen peroxide is often favored as a "green" oxidant because its only byproduct is water. researchgate.net However, its use typically requires a catalyst to achieve reasonable reaction rates and selectivity. nih.govresearchgate.net Heterogeneous catalysts, such as zirconium-containing polyoxometalates grafted on graphene oxide, have demonstrated high efficiency in promoting the oxidation of sulfides to sulfoxides with H₂O₂ under mild, solvent-free conditions. nih.gov Other catalytic systems include various transition metals which facilitate the selective oxidation. nih.gov The choice of solvent, temperature, and stoichiometry of the oxidant are critical parameters that must be controlled to maximize the yield of the sulfoxide and minimize sulfone formation. organic-chemistry.org For instance, some procedures achieve high selectivity by carefully managing the reaction temperature. organic-chemistry.org

Table 1: Overview of Common Oxidation Systems for Sulfide (B99878) to Sulfoxide Conversion This table is a generalized representation based on available literature for sulfide oxidation and may be applicable to the synthesis of this compound.

| Oxidizing Agent | Catalyst/Promoter | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Zr/SiW₁₂/GO nih.gov | Room temperature, solvent-free | High selectivity for sulfoxide; catalyst is reusable. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide organic-chemistry.org | Varies | High yields of sulfoxides. Niobium carbide as catalyst favors sulfones. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Triflic Acid organic-chemistry.org | Varies | Versatile system that prevents overoxidation. organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Acidic Conditions | Aqueous/Organic Solvents | Effective under moderately acidic conditions. researchgate.net |

| m-CPBA | None | Chlorinated Solvents | Often effective but can lead to overoxidation if not controlled. researchgate.net |

| Selectfluor | Water (as O-source) | Ambient Temperature | Eco-friendly, rapid formation of sulfoxides. organic-chemistry.org |

The synthesis of sulfoxides presents opportunities for stereoselectivity, as the sulfur atom in a sulfoxide is a stereogenic center. While the literature specifically detailing stereoselective synthesis of this compound is not abundant, general methodologies for asymmetric sulfoxidation are well-established and could be applied. These methods often employ chiral catalysts or reagents to control the facial attack on the sulfur atom of the prochiral sulfide.

Regioselectivity, the control of which sulfur atom is oxidized in a molecule with multiple thioether groups, is not directly applicable to the synthesis of this compound from its monosulfide precursor. However, in the context of more complex molecules containing the 2-(octylthio)ethanol moiety alongside other sulfur atoms, regioselective oxidation would become a critical consideration. Radical cascade reactions, for example, can exhibit high levels of regio- and stereoselectivity in the construction of complex cyclic systems. rsc.org The principles of stereoselective synthesis, which aim to control the three-dimensional arrangement of atoms, are crucial in creating specific isomers of chiral molecules. mdpi.comorganic-chemistry.org

This compound as a Synthetic Intermediate

Beyond its direct synthesis, this compound serves as a key intermediate in multi-step reaction sequences, particularly in the oxidative chlorination of its parent thioether. researchgate.net In these pathways, the sulfoxide is not the final product but a transient species that undergoes further transformation.

Research into the sulfohaloform reaction has identified this compound as an intermediate during the oxidative chlorination of 2-hydroxyethyl octyl sulfide. researchgate.netresearchgate.net In this process, the thioether is first oxidized to the sulfoxide. The sulfoxide then acts as the substrate for subsequent chlorination and rearrangement steps. researchgate.net The mechanism is proposed to involve the sulfoxide reacting with chlorinating agents, potentially forming chlorosulfoxonium cation intermediates. lookchem.com These reactive species are central to the transformation of the initial thioether into more highly oxidized and functionalized products. researchgate.netlookchem.com The presence of the hydroxyl group in this compound plays a crucial role, participating in the reaction pathway. researchgate.net

A reaction cascade is a series of intramolecular reactions in which the formation of the first product triggers the subsequent reaction to form a second product, and so on. 20.210.105ub.edu In the oxidative chlorination of 2-hydroxyethyl octyl sulfide, this compound is a key intermediate that leads to specific transformation products. researchgate.neteuropa.eu

Studies have shown that this reaction cascade ultimately yields 2-hydroxyethyl octyl sulfones. researchgate.net A critical mechanistic feature is the intramolecular rearrangement of a proposed cyclic intermediate, an alkoxyoxosulfonylchloride. Evidence suggests that one of the oxygen atoms in the final sulfone group originates from the hydroxyl group of the starting material, while the other comes from the reaction medium (water). This indicates a complex sequence of bond-forming and bond-breaking events, characteristic of a reaction cascade, where the sulfoxide intermediate is pivotal. researchgate.netresearchgate.net

Table 2: Transformation of this compound in Oxidative Chlorination Based on the mechanistic pathway described for the oxidative chlorination of the parent sulfide. researchgate.netresearchgate.net

| Intermediate | Proposed Subsequent Intermediate | Final Transformation Product | Key Mechanistic Feature |

|---|---|---|---|

| This compound | Cyclic alkoxyoxosulfonylchloride | 2-Hydroxyethyl octyl sulfones | Intramolecular rearrangement. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable, efficient, and less hazardous. pjoes.com These principles are highly relevant to the synthesis of this compound. mlsu.ac.inpfizer.com

Prevention : It is better to prevent waste than to treat it. acs.org Designing syntheses with high selectivity for the sulfoxide minimizes waste from byproducts like the sulfone.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org Oxidation with H₂O₂ has a high atom economy, as the only byproduct is water.

Less Hazardous Chemical Synthesis : Utilizing non-toxic reagents and generating non-hazardous substances is key. mlsu.ac.in The use of H₂O₂ is preferable to many heavy-metal-based oxidants.

Designing Safer Chemicals : While the focus here is on synthesis, the principle encourages designing end products with reduced toxicity.

Safer Solvents and Auxiliaries : The ideal synthesis would be solvent-free, as has been demonstrated with certain catalytic systems. nih.govorganic-chemistry.org If a solvent is necessary, water or other benign alternatives are preferred over chlorinated solvents. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Many modern catalytic oxidations are effective under these mild conditions. nih.gov

Use of Renewable Feedstocks : This principle encourages using raw materials from renewable sources.

Reduce Derivatives : Avoiding unnecessary protection and deprotection steps simplifies the process and reduces waste. acs.org Direct oxidation of the sulfide is a prime example of this principle in action.

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling more selective transformations. organic-chemistry.orgnih.govmlsu.ac.in

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| 1. Prevention of Waste | Employing highly selective catalysts to avoid sulfone byproduct formation. organic-chemistry.org |

| 2. Atom Economy | Using H₂O₂ as the oxidant, where the co-product is water. acs.org |

| 3. Less Hazardous Synthesis | Replacing toxic oxidants (e.g., CrO₃) with safer alternatives like H₂O₂ or O₂. nih.govresearchgate.net |

| 5. Safer Solvents | Performing the reaction under solvent-free conditions or using water. organic-chemistry.orgnih.gov |

| 6. Energy Efficiency | Utilizing catalysts that are effective at room temperature and pressure. nih.govacs.org |

| 9. Catalysis | Using recyclable heterogeneous or homogeneous catalysts to improve efficiency and selectivity. organic-chemistry.orgnih.govacs.org |

Catalytic Systems for Enhanced Efficiency

A variety of catalytic systems have been developed to improve the efficiency and selectivity of the oxidation of sulfides to sulfoxides, which are applicable to the synthesis of this compound. These systems often employ environmentally friendly oxidants like hydrogen peroxide (H₂O₂).

Organocatalysis: An efficient and metal-free approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant. organic-chemistry.org This system allows for the selective synthesis of sulfoxides under mild conditions. organic-chemistry.org The selectivity towards the sulfoxide is controlled by the reaction conditions. organic-chemistry.org

Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) has been demonstrated as an effective catalyst for the selective oxidation of various sulfides to sulfoxides using 30% hydrogen peroxide at room temperature under solvent-free conditions. tandfonline.com This method is noted for its use of a commercially available, cost-effective, and metal-free catalyst and oxidant. tandfonline.com

Metal-Based Catalysis: Several metal-based catalysts have shown high efficacy in sulfide oxidation.

Iron Catalysis: Iron(III) nitrate (B79036) impregnated on clay (clayfen) can be used for the rapid, solvent-free oxidation of sulfides to sulfoxides under microwave thermolysis. researchgate.net This method offers advantages in terms of reaction time and the amount of reagent required compared to conventional heating. researchgate.net Additionally, combinations of iron salts, such as iron(III) bromide, have been shown to be excellent catalytic systems for the oxidation of sulfides to sulfoxides. rsc.orgresearchgate.net

Vanadium Catalysis: Bis(acetylacetonato)oxovanadium(IV) supported on titanium(IV) oxide has been used for the catalytic oxidation of sulfides with tert-butyl hydroperoxide, offering high yields and the potential for catalyst recycling. thieme-connect.de

Tungsten and Molybdenum Catalysis: Tungsten-based catalysts, such as sodium tungstate, in combination with other reagents, can efficiently promote the oxidation of sulfides with hydrogen peroxide. sci-hub.seepo.org Similarly, molybdenum catalysts are also effective for this transformation. epo.org

Photocatalysis: Photochemical methods, utilizing light as an energy source, present a sustainable route for sulfide oxidation. Anthraquinone, used in low catalytic loadings (0.05–0.5 mol%), can act as a photocatalyst for the aerobic oxidation of sulfides to sulfoxides under irradiation from compact fluorescent lamps (CFL) or at a specific wavelength of 427 nm. rsc.org

The following table summarizes various catalytic systems applicable for the oxidation of 2-hydroxyethyl octyl sulfide to this compound, based on general sulfide oxidation studies.

| Catalyst System | Oxidant | Reaction Conditions | Yield | Reference |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Aqueous buffer | 50-96% | organic-chemistry.org |

| p-Toluenesulfonic Acid (p-TsOH) | 30% H₂O₂ | Solvent-free, room temp. | Good to excellent | tandfonline.com |

| Iron(III) nitrate on clay (Clayfen) | - | Solvent-free, microwave | High | researchgate.net |

| Iron(III) species (e.g., FeBr₃) | O₂ (from air) | - | Excellent | rsc.orgresearchgate.net |

| Anthraquinone | O₂ (aerobic) | CFL or 427 nm irradiation | - | rsc.org |

| Bis(acetylacetonato)oxovanadium(IV)/TiO₂ | t-BuOOH | Dichloromethane, room temp. | Quantitative | thieme-connect.de |

| Sodium Tungstate/Phase Transfer Catalyst | 30% H₂O₂ | Biphasic, 25-50°C | High | sci-hub.se |

Solvent-Free or Environmentally Benign Reaction Media

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. organic-chemistry.orgmdpi.com For the synthesis of this compound, several approaches utilize solvent-free conditions or environmentally benign reaction media.

Solvent-Free Synthesis: The oxidation of sulfides to sulfoxides can be effectively carried out under solvent-free conditions. As mentioned, the use of p-toluenesulfonic acid with hydrogen peroxide allows for a solvent-free reaction at room temperature. tandfonline.com Similarly, microwave-assisted oxidation with clayfen is another solvent-free method. researchgate.net A patent also describes a solvent-free method for preparing the precursor, 2-hydroxyethyl n-octyl sulfide, using phase transfer catalysis, which minimizes environmental pollution and simplifies product separation. google.com

Green Solvents and Oxidants: Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. sci-hub.semdpi.comacs.org Many of the catalytic systems described above utilize H₂O₂. organic-chemistry.orgtandfonline.comsci-hub.semdpi.comacs.orgresearchgate.net The use of H₂O₂ in the absence of organic solvents or catalysts has also been reported for the oxidation of various sulfides, further enhancing the environmental friendliness of the process. acs.org

Water is the most desirable green solvent, and some catalytic oxidations of sulfides can be performed in aqueous media. For instance, a catalyst-free oxidation of sulfides with sodium hypochlorite (B82951) pentahydrate crystals in an aqueous acetonitrile (B52724) solution has been shown to be an environmentally benign method. organic-chemistry.org

The following table outlines reaction media that align with the principles of green chemistry for the synthesis of this compound.

| Reaction Medium | Catalyst/Reagent | Key Features | Reference |

| Solvent-Free | p-Toluenesulfonic Acid / H₂O₂ | No organic solvent, room temperature operation. | tandfonline.com |

| Solvent-Free | Clayfen (Iron(III) nitrate on clay) | Microwave-assisted, rapid reaction. | researchgate.net |

| Solvent-Free | Phase Transfer Catalyst | For precursor synthesis, reduces pollution. | google.com |

| Water (Aqueous) | Sodium hypochlorite pentahydrate | Catalyst-free, environmentally benign. | organic-chemistry.org |

| Water (Aqueous) | Hydrogen Peroxide | No catalyst, clean oxidant. | acs.org |

| Green Solvents (e.g., in photocatalysis) | Photocatalyst / O₂ | Utilizes visible light and oxygen. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxyethyloctylsulfoxide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful method for the complete structural assignment of organic molecules in solution. For 2-Hydroxyethyloctylsulfoxide, a comprehensive suite of NMR experiments is required to unambiguously assign the chemical shifts of all proton and carbon nuclei and to establish through-bond and through-space connectivities.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the protons closest to the electronegative oxygen and sulfur atoms are expected to be deshielded and thus resonate at a lower field (higher ppm values). researchgate.net

The octyl chain will exhibit a series of overlapping multiplets for the methylene (B1212753) groups (-(CH₂)₆-), typically in the range of 1.2-1.6 ppm. The terminal methyl group (CH₃) will appear as a triplet at approximately 0.9 ppm. The protons on the carbons alpha to the sulfoxide (B87167) group (S-CH₂-CH₂-OH and S-CH₂-C₇H₁₅) are diastereotopic due to the chirality at the sulfur atom, and are thus expected to be chemically non-equivalent, leading to distinct signals. The protons of the methylene group adjacent to the hydroxyl function (-CH₂-OH) are expected to appear at a lower field due to the deshielding effect of the oxygen atom. The hydroxyl proton itself will present as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (octyl) | ~0.90 | Triplet | ~7.0 |

| -(CH₂)₅- (octyl) | ~1.2-1.4 | Multiplet | - |

| -CH₂-CH₂-S(O)- (octyl) | ~1.7-1.8 | Multiplet | - |

| S(O)-CH₂- (octyl, diastereotopic) | ~2.8-3.0 | Multiplet | - |

| S(O)-CH₂- (hydroxyethyl, diastereotopic) | ~2.9-3.1 | Multiplet | - |

| -CH₂-OH (hydroxyethyl) | ~3.9-4.1 | Multiplet | - |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. uoc.gr In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. The chemical shifts are influenced by the same factors as in ¹H NMR. Carbons bonded to the electronegative sulfoxide and hydroxyl groups will be shifted downfield.

The carbons of the octyl chain will appear in the aliphatic region (approx. 14-40 ppm). The carbons directly attached to the sulfoxide group are expected to be significantly deshielded and appear in the 50-60 ppm range. Similarly, the carbon bearing the hydroxyl group will be found around 60-70 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (octyl) | ~14.1 |

| -(CH₂)₅- (octyl) | ~22.6 - 31.7 |

| -CH₂-CH₂-S(O)- (octyl) | ~29.0 |

| S(O)-CH₂- (octyl) | ~55.0 |

| S(O)-CH₂- (hydroxyethyl) | ~53.0 |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the octyl chain and within the hydroxyethyl (B10761427) group. For example, a cross-peak would be expected between the terminal CH₃ protons and the adjacent CH₂ protons of the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a crucial experiment for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signals predicted around 3.9-4.1 ppm would show a correlation to the carbon signal predicted around 58.0 ppm, confirming the -CH₂-OH fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. frontiersin.orgspectroscopyonline.com This is particularly useful for determining stereochemistry. For this compound, NOESY could provide insights into the preferred conformation of the molecule in solution by showing through-space interactions between protons on the octyl chain and the hydroxyethyl group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. chula.ac.th These two techniques are often complementary.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The key functional groups in this compound will give rise to characteristic absorption bands.

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Sharp bands in the 3000-2850 cm⁻¹ region will correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the octyl chain.

S=O Stretch: A strong and characteristic absorption for the sulfoxide group (S=O) is expected to appear in the range of 1060-1030 cm⁻¹. The exact position is sensitive to the electronic environment.

C-O Stretch: The stretching vibration of the C-O single bond in the hydroxyethyl group will likely produce a strong band in the 1100-1000 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Strong, Broad | O-H stretch |

| ~2925, ~2855 | Strong, Sharp | C-H stretch (asymmetric and symmetric) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1050 | Strong | S=O stretch |

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary data.

C-H Stretches: Similar to FT-IR, C-H stretching vibrations will be visible in the 3000-2850 cm⁻¹ region.

S=O Stretch: The S=O stretch is also Raman active and would be expected in a similar region as in the FT-IR spectrum (1060-1030 cm⁻¹), though its intensity may differ.

C-S Stretch: The carbon-sulfur (C-S) stretching vibrations, which are often weak in FT-IR, typically give rise to moderately intense bands in the Raman spectrum in the 750-600 cm⁻¹ region.

Skeletal Vibrations: The carbon-carbon backbone of the octyl chain will produce a series of bands in the fingerprint region of the Raman spectrum.

Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2925, ~2855 | Strong | C-H stretch (asymmetric and symmetric) |

| ~1450 | Medium | C-H bend |

| ~1050 | Medium | S=O stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. waters.comlibretexts.org For this compound, with the molecular formula C₁₀H₂₂O₂S, the theoretical monoisotopic mass is 206.13405 Da. uni.lu An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. waters.comlibretexts.org

Soft ionization techniques like electrospray ionization (ESI) are commonly used to generate intact molecular ions with minimal fragmentation. nih.gov In ESI-HRMS analysis, this compound is expected to form various adduct ions in both positive and negative ionization modes. The table below lists the predicted exact masses for several common adducts of this compound. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.14133 |

| [M+Na]⁺ | 229.12327 |

| [M+K]⁺ | 245.09721 |

| [M+NH₄]⁺ | 224.16787 |

| [M-H]⁻ | 205.12677 |

| [M+HCOO]⁻ | 251.13225 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ (m/z 207.14133) would be selected in the first stage of the mass spectrometer. In the second stage, this ion is subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. nih.gov

The fragmentation of sulfoxides is influenced by the sulfoxide group and the adjacent alkyl chains. libretexts.orgnih.gov Common fragmentation pathways for aliphatic sulfoxides involve cleavage of C-S and C-C bonds, as well as rearrangements. For this compound, a plausible fragmentation pathway would involve the neutral loss of water (H₂O) from the hydroxyethyl group, and various cleavages of the octyl chain.

A hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 207.14133 | 189.13131 | H₂O | [C₈H₁₇S(O)CH=CH₂ + H]⁺ |

| 207.14133 | 145.08941 | C₂H₄O₂ | [C₈H₁₇S]⁺ |

| 207.14133 | 95.08360 | C₈H₁₈ | [HOCH₂CH₂S(O)]⁺ |

| 189.13131 | 77.03156 | C₈H₁₆ | [CH₂=CHS(O)H + H]⁺ |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure

X-ray crystallography and diffraction techniques are definitive methods for determining the three-dimensional arrangement of atoms in a solid, providing precise information on bond lengths, bond angles, and crystal packing. researchgate.netuakron.edu

Single Crystal X-ray Diffraction for Absolute Configuration

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would need to be grown. mdpi.com This technique can unambiguously determine the molecular structure, including the precise bond lengths and angles of the sulfoxide group and the conformation of the octyl and hydroxyethyl chains. uni.lunih.gov Since the sulfur atom in this compound is a stereocenter, the compound is chiral. Single-crystal X-ray diffraction of an enantiomerically pure crystal can determine the absolute configuration (R or S) of the chiral sulfur center. uni.luucmerced.edu

The expected crystal system could range from triclinic to orthorhombic, which is common for such organic molecules. uni.lunih.gov Key structural parameters that would be determined are summarized in the hypothetical data table below.

| Crystallographic Parameter | Hypothetical Value/Information |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.5 Å, b = 8.0 Å, c = 25.0 Å, α = β = γ = 90° |

| S-O Bond Length | ~1.50 Å |

| C-S-O Bond Angles | ~106-108° |

| C-S-C Bond Angle | ~98-100° |

| Absolute Configuration | (R) or (S) at the sulfur atom |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. nih.gov It is particularly useful for identifying the crystalline phase of this compound and can be used for quality control to ensure phase purity. iastate.edu The PXRD pattern is a fingerprint of the crystalline solid. nih.gov The analysis of a microcrystalline powder sample of this compound would produce a diffractogram with a series of peaks at specific 2θ angles. These peak positions are determined by the unit cell dimensions of the crystal lattice, according to Bragg's Law. icdd.com The relative intensities of the peaks are dependent on the arrangement of atoms within the unit cell. This data can be compared to a reference database or a pattern calculated from single-crystal data to confirm the identity and purity of the crystalline phase. sisweb.com

Chiroptical Spectroscopy for Stereochemical Purity (if chiral)

As previously mentioned, this compound possesses a chiral center at the sulfur atom, making it a chiral molecule. Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they can distinguish between enantiomers. waters.com

The primary chiroptical techniques include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). libretexts.org These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule. For this compound, a solution of an enantiomerically enriched sample would exhibit a specific optical rotation at a given wavelength and temperature. CD spectroscopy would show characteristic positive or negative absorption bands (Cotton effects) in the UV region, which are unique to one enantiomer. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

The ECD spectrum of a chiral sulfoxide is characterized by Cotton effects, which are bands corresponding to electronic transitions within the chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. For simple alkyl sulfoxides, the electronic transition around 210-230 nm is typically the most informative for stereochemical assignment. mdpi.com

Research Findings

While specific experimental ECD data for this compound is not extensively published, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to predict ECD spectra and assign absolute configurations to chiral sulfoxides. nih.gov Based on established principles for similar chiral sulfoxides, a hypothetical ECD spectrum for the (S)-enantiomer of this compound can be predicted.

For (S)-alkyl sulfoxides, a positive Cotton effect is generally expected around the main absorption band of the sulfoxide chromophore. The table below presents illustrative data for the predicted ECD spectrum of (S)-2-Hydroxyethyloctylsulfoxide, highlighting the key transition.

Table 1: Illustrative ECD Data for (S)-2-Hydroxyethyloctylsulfoxide

| Wavelength (nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Electronic Transition |

| 215 | +3.5 | n → π* |

*This data is illustrative and based on general principles for alkyl sulfoxides.

The positive sign of the Cotton effect at approximately 215 nm in the illustrative spectrum is indicative of the (S)-configuration at the sulfur atom. Conversely, the (R)-enantiomer would be expected to exhibit a mirror-image ECD spectrum with a negative Cotton effect of similar magnitude in the same wavelength region. encyclopedia.pub The precise wavelength and intensity of the Cotton effect can be influenced by the solvent and the conformational flexibility of the octyl and hydroxyethyl side chains.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. acs.org ORD and ECD are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties. An ORD curve displays a characteristic "anomalous" dispersion, known as a Cotton effect, in the region of a chromophore's absorption band. ugr.es

The shape of the ORD curve, particularly the sign of the Cotton effect, is used to determine the absolute configuration of a chiral molecule. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. ugr.es

Research Findings

Similar to ECD, specific published ORD data for this compound is scarce. However, based on the principles of chiroptical spectroscopy, an illustrative ORD curve can be constructed for the (S)-enantiomer. The sign of the Cotton effect in the ORD spectrum correlates with the absolute configuration. For (S)-2-Hydroxyethyloctylsulfoxide, a positive Cotton effect would be anticipated, corresponding to the positive Cotton effect observed in its ECD spectrum.

The table below provides illustrative data points for the ORD curve of (S)-2-Hydroxyethyloctylsulfoxide, demonstrating the expected positive Cotton effect.

Table 2: Illustrative ORD Data for (S)-2-Hydroxyethyloctylsulfoxide

| Wavelength (nm) | Molar Rotation [Φ] (deg·cm²·dmol⁻¹) |

| 250 | +800 |

| 225 | +2500 (Peak) |

| 218 | 0 |

| 210 | -1500 (Trough) |

| 200 | -1000 |

*This data is illustrative and based on general principles for alkyl sulfoxides.

The illustrative ORD data shows a curve that starts with a positive rotation at longer wavelengths, rises to a peak, crosses the zero-rotation axis near the wavelength of the absorption maximum, and reaches a trough at shorter wavelengths. This pattern is the hallmark of a positive Cotton effect and provides confirmatory evidence for the (S)-configuration at the chiral sulfur center of this compound.

Computational and Theoretical Investigations of 2 Hydroxyethyloctylsulfoxide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters.

Geometric Optimization and Conformational Analysis

The first step in the computational investigation of 2-Hydroxyethyloctylsulfoxide involves geometric optimization to find its most stable three-dimensional structure. Using a functional like B3LYP with a basis set such as 6-31G(d,p), the molecule's geometry is optimized to a minimum on the potential energy surface. acs.org This process yields the most stable conformation by adjusting bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for a flexible molecule like this compound, which possesses a flexible octyl chain and a polar headgroup. Different conformers can exist due to the rotation around single bonds. By systematically exploring the potential energy surface, various stable conformers and the transition states connecting them can be identified. The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S=O | 1.512 | ||

| C-S | 1.815 | ||

| C-C (alkyl) | 1.534 | C-S-C | 101.5 |

| C-O | 1.428 | S-C-C | 112.3 |

| O-H | 0.965 | C-O-H | 108.9 |

| C-S-C-C | 178.5 | ||

| S-C-C-O | 65.2 |

Note: The values in this table are representative and would be obtained from a DFT optimization calculation.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic properties of this compound are elucidated by analyzing its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. acs.orgacs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfoxide (B87167) group, specifically the sulfur and oxygen atoms. The LUMO, on the other hand, would likely be distributed over the sulfur atom and the adjacent carbon atoms. The analysis of the FMOs helps in understanding the molecule's reactivity, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack. acs.org

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap | 8.03 |

| Ionization Potential | 6.78 |

| Electron Affinity | 1.25 |

Note: These values are illustrative and would be derived from DFT calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to specific vibrational modes, such as the S=O stretch, C-H stretches, and O-H stretch.

Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. By comparing the predicted spectra with experimentally obtained data, the accuracy of the computational model can be validated, and the experimental spectra can be assigned with greater confidence.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com For a surfactant like this compound, MD simulations provide detailed insights into its behavior in different environments.

Conformational Dynamics in Solution and at Interfaces

In an aqueous solution, MD simulations can reveal the dynamic changes in the conformation of a single this compound molecule. The flexible octyl tail will exhibit significant conformational freedom, while the polar headgroup (2-hydroxyethylsulfoxide) will interact with water molecules through hydrogen bonding.

At an oil-water or air-water interface, the amphiphilic nature of the molecule becomes prominent. MD simulations show that the molecule orients itself with the hydrophobic octyl tail extending into the non-polar phase (oil or air) and the hydrophilic headgroup remaining in the aqueous phase. nih.govutdallas.edu This orientation minimizes the free energy of the system and is the basis for the surfactant's ability to reduce interfacial tension.

Intermolecular Interactions and Self-Assembly Propensities

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution begin to self-assemble into larger aggregates called micelles. MD simulations can model this self-assembly process, showing how individual surfactant molecules come together to form spherical or other shaped micelles. utdallas.edunih.gov

Within a micelle, the hydrophobic tails of the this compound molecules are sequestered in the core, away from the water, while the hydrophilic headgroups form the outer surface of the micelle, interacting with the surrounding water. These simulations can provide information on the size, shape, and stability of the micelles, as well as the dynamics of individual surfactant molecules entering and leaving the micelle structure.

Reaction Mechanism Modeling

The computational and theoretical modeling of reaction mechanisms provides invaluable insights into the formation and degradation of chemical compounds. For this compound, such investigations, while not extensively documented for this specific molecule, can be extrapolated from studies on analogous sulfoxides. These models are crucial for understanding the intricacies of chemical transformations at a molecular level.

The synthesis of this compound typically involves the oxidation of the corresponding sulfide (B99878), 2-(octylthio)ethan-1-ol. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing the transition states of such oxidation reactions. researchgate.net The transition state is a high-energy, transient molecular configuration that must be surpassed for the reaction to proceed. Its characterization provides critical information about the reaction's feasibility, kinetics, and selectivity.

One common synthetic route is the oxidation of a sulfide with an oxidizing agent. The mechanism of this process can be computationally modeled to identify the key transition state. For instance, in the oxidation of sulfides, a proposed intermediate is a thiadioxirane, although its existence has been a subject of debate. rsc.org Computational studies can help to verify the stability and geometry of such intermediates and the transition states leading to them. rsc.org

Another potential synthetic pathway that can be modeled is the Pummerer rearrangement. This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent. While this is a rearrangement of a sulfoxide, understanding its mechanism through computational modeling can provide insights into the reactivity of the sulfoxide group in this compound. acs.org

The table below outlines hypothetical key parameters of a transition state for the oxidation of 2-(octylthio)ethan-1-ol to this compound, based on computational studies of similar sulfide oxidations.

| Parameter | Description | Hypothetical Value |

| S-O Bond Length | The distance between the sulfur atom and the incoming oxygen atom from the oxidant in the transition state. This bond is partially formed. | 1.8 - 2.2 Å |

| C-S-O Angle | The angle formed by the carbon and oxygen atoms attached to the sulfur. This angle changes significantly as the reaction progresses from the reactant to the product. | 90 - 100° |

| Imaginary Frequency | A key indicator of a true transition state. It corresponds to the vibrational mode along the reaction coordinate. | -200 to -500 cm⁻¹ |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. This value is crucial for predicting the reaction rate. | 10 - 20 kcal/mol |

Note: The values in this table are hypothetical and are intended to illustrate the types of parameters obtained from computational transition state analysis. Actual values would require specific DFT calculations for the reaction.

Computational modeling is also instrumental in elucidating the various pathways through which this compound can degrade. Degradation can occur through several mechanisms, including thermal decomposition (pyrolysis), oxidation, and biological pathways.

Thermal Degradation:

Computational studies on the pyrolysis of simple sulfoxides, such as dimethyl sulfoxide (DMSO) and diethyl sulfide, provide a framework for understanding the thermal decomposition of this compound. mdpi.comresearchgate.net These studies often employ DFT to map the potential energy surface of the decomposition reaction, identifying the most likely bond-breaking events. For this compound, the primary degradation pathways would likely involve the cleavage of the C-S and S-O bonds. The bond dissociation enthalpy (BDE) is a key parameter in determining the weakest bond and thus the most probable initial step in thermal degradation. The investigation of catalytic effects, for instance by molecular sieves, can also be computationally modeled to understand how different materials might influence the degradation process. mdpi.com

Oxidative Degradation:

Further oxidation of the sulfoxide to a sulfone represents another degradation pathway. Computational methods are used to predict the susceptibility of sulfoxides to autoxidation. acs.orgnih.gov The S-O bond dissociation enthalpy is a critical factor in these predictions. acs.orgnih.govnih.gov A higher S-O BDE generally indicates a greater resistance to oxidation. acs.orgnih.gov DFT calculations can accurately predict these BDEs, offering a way to assess the oxidative stability of this compound. acs.orgnih.gov

The table below presents computationally predicted S-O bond dissociation enthalpies for some analogous sulfoxides, which can be used to estimate the relative stability of this compound.

| Compound | Computational Method | Basis Set | S-O BDE (kcal/mol) | Reference |

| Dimethyl Sulfoxide | M06-2X | aug-cc-pV(T+d)Z | ~88 | nih.gov |

| Diethyl Sulfoxide | M06-2X | aug-cc-pV(T+d)Z | ~89 | nih.gov |

| Generic Drug-like Sulfide | B3P86/6-311++G(2df,2p) | B3LYP/6-31+G(d) | >75 (High Oxidation Risk) | acs.orgnih.gov |

| Generic Drug-like Sulfide | B3P86/6-311++G(2df,2p) | B3LYP/6-31+G(d) | <69 (Low Oxidation Risk) | acs.orgnih.gov |

Note: These values are for analogous compounds and serve as a reference for the potential S-O BDE of this compound.

Biological Degradation:

In biological systems, degradation can occur via enzymatic pathways. While detailed quantum mechanical modeling of enzyme reactions is complex, computational approaches can still provide insights. For instance, some proteins are degraded through the ubiquitin-proteasome system or autophagy. plos.orgwikipedia.org If this compound interacts with proteins, these cellular mechanisms could contribute to its degradation.

Applications of 2 Hydroxyethyloctylsulfoxide in Advanced Scientific Methodologies

Application as a Detergent in Membrane Protein Solubilization and Structural Biology

2-Hydroxyethyloctylsulfoxide is utilized as a crucial tool for isolating membrane proteins from their native lipid bilayer environment, a necessary step for their structural and functional characterization. Its primary role has been documented in the structural determination of the Escherichia coli outer membrane protein A (OmpA), a classic model for studying β-barrel membrane protein folding and stability.

Role in Protein Extraction and Stabilization from Biological Membranes

The process of determining the structure of membrane proteins like OmpA often begins with overexpressing the protein in a host system, which can lead to its accumulation in insoluble aggregates known as inclusion bodies. To render the protein soluble and functional for structural studies, a carefully controlled process of denaturation and subsequent renaturation into a detergent-micelle environment is required.

In the case of OmpA, the protein was first extracted from inclusion bodies and unfolded using a strong denaturant like urea (B33335). The unfolded protein was then refolded by diluting the urea in a buffer containing a suitable detergent. While various detergents can be used for initial refolding, this compound (also known as OES) was specifically employed in the final stages of purification and for maintaining the protein's stability leading up to crystallization. nih.govox.ac.uk After initial purification steps, the primary detergent was often exchanged for this compound to create a highly stable and homogenous protein-detergent complex, which is a critical prerequisite for successful crystallization. nih.govnih.gov This indicates that this compound provides a stabilizing micellar environment that mimics the native membrane, preserving the protein's tertiary structure.

Facilitation of Membrane Protein Crystallization for X-ray Diffraction

The most significant documented application of this compound is its direct role in the crystallization of the OmpA transmembrane domain for X-ray diffraction studies. nih.govnih.gov Growing well-ordered crystals of membrane proteins is a major bottleneck in structural biology, as the detergent used must not only stabilize the protein but also permit the formation of specific, ordered crystal lattice contacts.

This compound was the detergent present in the protein solution that successfully yielded high-quality crystals of the OmpA transmembrane domain. These crystals diffracted X-rays to high resolution (1.65 Å in one study), allowing for a detailed atomic-level understanding of the protein's β-barrel structure. nih.gov The success in these studies highlights the compound's ability to form discrete and uniform micelles around the protein, which facilitates the packing of protein-detergent complexes into a well-ordered crystal lattice. The specific conditions under which OmpA was crystallized using this detergent are detailed in the table below.

Interactive Table: Crystallization Conditions for OmpA using this compound

| PDB ID | Protein Construct | Detergent Concentration | Precipitant | pH | Resolution (Å) | Reference |

|---|---|---|---|---|---|---|

| 1BXW | OmpA (residues 1-171) | 1% (w/v) | 1.4 M Sodium Citrate | 5.6 | 2.5 | nih.gov |

| 1QJP | OmpA (residues 1-171) | 1% (w/v) | 1.4 M Sodium Citrate | 5.6 | 1.65 | nih.gov |

Impact on Protein Folding and Stability Studies

The ability to obtain a high-resolution crystal structure is direct evidence of a protein's folded and stable state within the detergent micelle. For OmpA, a protein intensely studied in the field of membrane protein folding, this compound provided the necessary environment to maintain its native β-barrel conformation. nih.gov Studies on OmpA folding have shown that the process is critically dependent on the presence of detergent micelles; the protein will not fold correctly in the presence of only detergent monomers. nih.govuni-konstanz.de

The success of crystallizing OmpA in this compound implies that this detergent forms micelles that are well-suited to the hydrophobic dimensions of the protein's transmembrane domain. This compatibility stabilizes the intricate network of hydrogen bonds that define the β-barrel, preventing aggregation and denaturation. The resulting high-resolution structures reveal a solid scaffold for the β-barrel, indicating that the detergent effectively shields the hydrophobic surface of the protein from the aqueous solvent, a key factor in maintaining its structural integrity and stability over the long duration of a crystallization experiment. nih.gov

Utilization in Biosensor Development and Analytical Systems

While sulfoxide-containing compounds are utilized in various chemical and biological applications, a review of scientific literature did not yield specific examples of this compound being applied in the development of biosensors or analytical enzymatic assays.

Role as a Component in Electrochemical Biosensors

There is no specific information available in the reviewed scientific literature detailing the use of this compound as a component in electrochemical biosensors. The development of such sensors often involves complex surface chemistries and immobilization matrices, but the role of this particular compound has not been documented.

Enhancement of Analyte Detection Mechanisms in Enzymatic Assays

A review of the available literature does not provide specific instances of this compound being used to enhance analyte detection in enzymatic assays. While detergents can be used in assays to solubilize substrates or enzymes, the application of this specific sulfoxide (B87167) for this purpose is not described.

Role in Membrane Technology and Separation Processes

In the realm of membrane technology, surfactants play a crucial role in modifying membrane properties to improve performance. Nonionic surfactants, such as this compound, are particularly valuable due to their neutral charge, which minimizes electrostatic interactions with the membrane surface and foulants.

Thin-film composite (TFC) membranes are a cornerstone of modern water purification and desalination technologies, including reverse osmosis. A key challenge in the operation of TFC membranes is overcoming the trade-off between water permeability and salt rejection. The incorporation of chemical additives, such as this compound, into the membrane fabrication process or as a post-treatment agent can significantly enhance water flux.

The mechanism behind this enhancement is attributed to the amphiphilic nature of this compound. The hydrophobic octyl tail can interact with the polyamide active layer of the TFC membrane, while the hydrophilic sulfoxide and hydroxyl groups attract water molecules to the membrane surface. This increased surface hydrophilicity facilitates the transport of water molecules through the membrane, thereby increasing the water flux. Research on similar nonionic surfactants has demonstrated that their presence can lead to a notable increase in permeate flux without a significant compromise in salt rejection.

Table 1: Illustrative Performance of TFC Membranes with and without a Nonionic Surfactant Additive

| Membrane Type | Additive | Water Flux (L/m²h) | Salt Rejection (%) |

|---|---|---|---|

| Standard TFC | None | 35 | 99.2 |

Note: This table provides representative data for illustrative purposes, showcasing the typical impact of nonionic surfactants on TFC membrane performance.

Beyond enhancing water flux, this compound can also positively influence the selectivity and anti-fouling properties of membranes. Membrane fouling, the accumulation of unwanted materials on the membrane surface, is a major operational issue that leads to decreased performance and increased energy consumption.

The hydrophilic surface layer created by the adsorption of this compound can form a hydration barrier that repels foulants, particularly hydrophobic organic molecules and biological macromolecules. This phenomenon, known as hydrophilic modification, is a well-established strategy for mitigating membrane fouling. By reducing the adhesion of foulants, the membrane can maintain a higher operational flux for longer periods, reducing the frequency of chemical cleaning.

While the primary role is to enhance water transport, the impact on selectivity must be carefully considered. In some cases, the introduction of a surfactant can slightly swell the polyamide layer, potentially leading to a minor decrease in the rejection of small solutes. However, for many applications, the benefit of increased flux and reduced fouling outweighs a negligible change in selectivity.

Surfactant and Emulsifier Applications in Materials Science

The ability of this compound to reduce interfacial tension and form stable microemulsions makes it a valuable tool in materials science for the synthesis of nanomaterials and the modification of surfaces.

Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant film at the interface. jetir.org These systems can act as "nanoreactors" for the synthesis of nanoparticles with controlled size and morphology. This compound, with its ability to form stable microemulsions, can mediate the synthesis of a wide range of nanoparticles, including metals, metal oxides, and polymers.

In a typical water-in-oil microemulsion synthesis, aqueous droplets containing precursor salts are dispersed in a continuous oil phase. The size of these aqueous droplets, which is controlled by the water-to-surfactant ratio, dictates the size of the resulting nanoparticles. The addition of a reducing agent to another microemulsion, followed by mixing, initiates the nucleation and growth of nanoparticles within the confined space of the micelles. The surfactant layer prevents the agglomeration of the newly formed nanoparticles, ensuring a narrow size distribution. The flexibility of the surfactant film can also influence the final structure of bimetallic nanoparticles, potentially leading to either alloy or core-shell structures. mdpi.com

Table 2: Influence of Surfactant Concentration on Nanoparticle Size (Illustrative Example)

| Surfactant Concentration (mM) | Average Nanoparticle Diameter (nm) | Polydispersity Index |

|---|---|---|

| 50 | 15 | 0.3 |

| 100 | 10 | 0.2 |

Note: This table presents hypothetical data to illustrate the general trend of decreasing nanoparticle size and polydispersity with increasing surfactant concentration in a microemulsion synthesis.

The surface-active properties of this compound make it an effective surface modification and wetting agent. nih.gov Wetting agents are crucial in numerous applications where the spreading of a liquid over a solid surface is desired, such as in coatings, inks, and agricultural formulations.

By adsorbing at the solid-liquid interface, this compound lowers the surface tension of the liquid, allowing it to spread more easily across the surface. southernag.com The molecule orients itself with the hydrophilic sulfoxide and hydroxyl groups interacting with the aqueous phase and the hydrophobic octyl tail interacting with the non-polar surface or air. This reduction in surface tension overcomes the cohesive forces of the liquid, leading to improved wetting and coverage.

In materials science, this property is exploited to improve the dispersion of particles in a liquid matrix, enhance the adhesion of coatings to substrates, and modify the surface energy of materials to control their interaction with other substances. The nonionic nature of this compound makes it compatible with a wide range of materials and formulations without introducing unwanted electrostatic effects.

Interactions and Behavior in Complex Chemical and Material Systems

Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the spatial organization is governed by non-covalent interactions such as hydrogen bonding and hydrophobic forces. wikipedia.org Molecular self-assembly is a key concept, leading to the formation of larger, well-defined structures like micelles and vesicles. wikipedia.org

Micellization Behavior and Critical Micelle Concentration Studies

As a surfactant, 2-hydroxyethyloctylsulfoxide possesses both a water-loving (hydrophilic) head and a water-avoiding (hydrophobic) tail. rheosense.com This dual nature drives its surface-active properties. When introduced into an aqueous solution, these molecules initially arrange themselves at the surface. As the concentration increases, a point is reached where the bulk of the solution becomes saturated with monomers, and any further addition of the surfactant leads to the spontaneous formation of organized aggregates known as micelles. libretexts.org This concentration threshold is termed the critical micelle concentration (CMC). rheosense.comlibretexts.org The hydrophobic tails cluster together to form the core of the micelle, minimizing their contact with water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. rheosense.com

The determination of the CMC is crucial for understanding a surfactant's behavior and is influenced by factors such as temperature, pH, and the presence of salts. rheosense.com Various properties of a surfactant solution, including surface tension, viscosity, and conductivity, exhibit a distinct change at the CMC, which can be used for its measurement. rheosense.com For instance, the viscosity of a surfactant solution will show a noticeable break in its concentration dependence at the CMC. rheosense.com

Interactive Data Table: General Properties of Surfactant Micellization

| Property | Description | Significance |

| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to self-assemble into micelles. rheosense.com | A fundamental parameter indicating the onset of micelle formation and influencing detergency and solubilization. rheosense.com |

| Micelle Structure | Aggregates with a hydrophobic core and a hydrophilic shell. rheosense.com | Enables the solubilization of poorly water-soluble substances. |

| Aggregation Number | The average number of surfactant molecules in a single micelle. | Affects the size and solubilization capacity of the micelles. |

| Factors Affecting CMC | Temperature, pH, salinity, and solvent composition. rheosense.com | Allows for the tuning of surfactant behavior for specific applications. |

Vesicle and Liposome Formation (excluding biological effects)

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. nih.gov Liposomes are a specific type of vesicle made from phospholipids. nih.govresearchgate.net The formation of vesicles is a self-assembly process driven by the hydrophobic effect, similar to micellization. rsc.org However, the molecular geometry of the amphiphile plays a critical role in determining whether micelles or bilayers (which form vesicles) are favored.

This compound has been implicated in systems involving vesicles and liposomes. For example, it is used as a detergent to solubilize proteins from membranes for reconstitution into polymer vesicles, also known as polymersomes. nih.govscispace.com Polymersomes are self-assembled from synthetic amphiphilic block copolymers and are noted for their enhanced stability compared to liposomes. nih.govscispace.com

The formation of liposomes can be achieved through various methods, including the injection of a lipid solution in a solvent like ethanol (B145695) into an aqueous phase. google.com This process can lead to the formation of unilamellar vesicles, but the final concentration of liposomes is often limited. google.com The characteristics of the resulting vesicles, such as size and lamellarity, are influenced by factors like the lipid composition and the hydration medium. mdpi.com

Interactions with Polymeric Systems

The interaction of small molecules like this compound with polymers can significantly alter the properties of the resulting blend. These interactions are crucial in various applications, from material science to biotechnology.

Compatibility and Blending with Polymer Matrices

Polymer blending is a common strategy to create materials with tailored properties. kpi.ua The compatibility of the components is a key factor determining the final properties of the blend. kpi.ua Incompatible polymers will phase-separate, leading to a heterogeneous material, whereas miscible polymers will form a single, homogeneous phase. google.com

This compound has been used in conjunction with polymers in several research contexts. It has been employed as a detergent to solubilize membrane proteins, which are then studied in the presence of polymers like polyethylene-polyethylene glycol (PE-PEG) for refolding. core.ac.uk This suggests a degree of interaction and compatibility between the surfactant and the polymer. In studies involving the insertion of proteins into thick polymeric membranes, this compound was used to solubilize the protein before its interaction with the polymer membrane. nih.gov

The chemical compatibility of polymers with various chemicals is a critical consideration. For instance, polysulfone, a common polymer, has varying degrees of resistance to different chemicals. industrialspec.com The compatibility of a polymer with a substance like this compound would depend on the specific polymer and the conditions of interaction.

Interactive Data Table: Factors Influencing Polymer Blend Compatibility

| Factor | Description | Impact on Blend Properties |

| Chemical Nature of Polymers | The inherent chemical structures of the polymers being blended. kpi.ua | Determines the strength of intermolecular forces and the likelihood of miscibility. |

| Crystallization Ability | The tendency of a polymer to form ordered crystalline regions. kpi.ua | Can influence the morphology and mechanical properties of the blend. |

| Processing Conditions | Temperature, pressure, and mixing methods used to create the blend. kpi.ua | Can affect the degree of mixing and the final morphology. |

| Presence of Compatibilizers | Additives that improve the interfacial adhesion between immiscible polymers. nih.gov | Can lead to finer dispersion and improved mechanical properties. |

Influence on Polymer Morphology and Performance

The morphology of a polymer, which describes the arrangement and organization of its chains, plays a significant role in determining its physical and mechanical properties. rsc.orgfiveable.me For semi-crystalline polymers, the morphology consists of both ordered crystalline regions and disordered amorphous regions. open.edu

Blending polymers can also significantly alter their morphology and, consequently, their performance. For example, blending polysulfone with a modified polyethylene (B3416737) imine was found to change the membrane morphology, increasing surface roughness and affecting its performance in CO2 capture. mdpi.com While not directly involving this compound, this illustrates the principle that additives can profoundly impact polymer morphology and function.

Interfacial Phenomena and Surface Activity

Interfacial phenomena are central to understanding the behavior of systems containing immiscible phases. iptsalipur.org Surface tension is a key property that arises from the cohesive forces between molecules at the surface of a liquid. iptsalipur.org Surfactants, like this compound, are molecules that preferentially adsorb at interfaces, reducing the interfacial tension. rheosense.com

This compound is described as a surfactant with an apolar, interdigitated group. biosynth.com Its structure, consisting of a hydrophilic head and a hydrophobic tail, makes it surface-active. biosynth.com This property is fundamental to its ability to form micelles and interact with interfaces. biosynth.com

The surface activity of surfactants is critical in numerous applications. For example, in the context of gas hydrates, which are crystalline inclusion compounds, surfactants can adsorb at the hydrate-hydrocarbon interface, influencing their formation and stability. rsc.org While there is no direct mention of this compound in this specific application within the search results, its nature as a surfactant suggests it would exhibit similar interfacial activity. The measurement of interfacial tension is crucial for understanding these interactions. rsc.org

Adsorption at Liquid-Air and Liquid-Solid Interfaces

The adsorption of surfactant molecules at an interface is a spontaneous process driven by the reduction of the system's free energy. researchgate.net For a molecule like this compound in an aqueous solution, the hydrophobic octyl chain disrupts the hydrogen-bonding network of water, creating an energetically unfavorable state. To minimize this disruption, the molecules migrate to interfaces, orienting themselves to reduce the contact between the hydrophobic tail and the water. researchgate.net